(7-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol
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Overview
Description
(7-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of (7-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol typically involves the reaction of 7-chloropyrazolo[1,5-a]pyrimidine with formaldehyde under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(7-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol or amine.
Scientific Research Applications
(7-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Industry: It is used in the development of fluorescent probes and materials with unique optical properties.
Mechanism of Action
The mechanism of action of (7-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This interaction can lead to the modulation of various biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
(7-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
7-Chloropyrazolo[1,5-a]pyrimidine: Lacks the methanol group but shares similar biological activities.
7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine: Contains additional methyl groups, which may affect its reactivity and biological properties.
7-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile:
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C7H6ClN3O |
---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
(7-chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol |
InChI |
InChI=1S/C7H6ClN3O/c8-6-1-2-9-7-3-5(4-12)10-11(6)7/h1-3,12H,4H2 |
InChI Key |
BPFMSZYTLWUUSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=CC(=N2)CO)N=C1)Cl |
Origin of Product |
United States |
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